molecular formula C8H3ClF3NOS B13696465 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate

5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate

Cat. No.: B13696465
M. Wt: 253.63 g/mol
InChI Key: FEKCACFZRMHISE-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate is an aryl isothiocyanate derivative characterized by a benzene ring substituted with a chlorine atom at position 5 and a trifluoromethoxy (-OCF₃) group at position 2. The isothiocyanate (-NCS) functional group at position 1 makes it a reactive intermediate in organic synthesis, particularly in the formation of thioureas, thiosemicarbazides, and heterocyclic compounds. Its structure combines electron-withdrawing groups (Cl and -OCF₃), which enhance the electrophilicity of the -NCS group, influencing its reactivity and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C8H3ClF3NOS

Molecular Weight

253.63 g/mol

IUPAC Name

4-chloro-2-isothiocyanato-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3ClF3NOS/c9-5-1-2-7(14-8(10,11)12)6(3-5)13-4-15/h1-3H

InChI Key

FEKCACFZRMHISE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C=S)OC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Isothiocyanates

Isothiocyanates are commonly synthesized from primary amines through three main approaches:

  • Reaction with thiophosgene
  • Reaction with carbon disulfide followed by desulfurylation
  • Reaction with 1,1'-thiocarbonyldiimidazole

These methods have been adapted and optimized for substituted anilines such as 5-chloro-2-(trifluoromethoxy)aniline to yield the corresponding isothiocyanates.

Preparation Methods of 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate

Thiophosgene Method

This classical method involves the reaction of the substituted aniline with thiophosgene in a biphasic system, typically dichloromethane and aqueous sodium bicarbonate, under strong stirring at room temperature.

  • Procedure : The amine is dissolved in dichloromethane and saturated aqueous sodium bicarbonate. Thiophosgene is added slowly to maintain controlled reaction conditions. After approximately 1 hour, the organic layer is separated, washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.
  • Advantages : High conversion rates and relatively straightforward work-up.
  • Limitations : Thiophosgene is highly toxic and corrosive, requiring careful handling and disposal.

This method has been adapted for various substituted anilines, including 5-chloro-2-(trifluoromethoxy)aniline, to afford the isothiocyanate with good yields and purity.

Carbon Disulfide and Base Followed by Desulfurylation

This environmentally friendlier one-pot method involves two key steps:

  • Step 1 : Formation of the dithiocarbamate salt by reacting the substituted aniline with carbon disulfide in the presence of a base such as potassium hydroxide or potassium carbonate, typically in aqueous medium.
  • Step 2 : Desulfurylation of the dithiocarbamate intermediate using a desulfurylation reagent such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or sodium persulfate to yield the isothiocyanate.
Typical Reaction Conditions:
Parameter Value/Condition
Amine:CS2 molar ratio 1:2 to 1:3
Base Potassium hydroxide or potassium carbonate
Solvent Water or biphasic aqueous/organic system
Temperature Room temperature to 40 °C
Reaction time Overnight for dithiocarbamate formation; 0.5–1 h for desulfurylation
Purification:

The reaction mixture is extracted with ethyl acetate or dichloromethane, dried over anhydrous sodium sulfate, concentrated, and purified by silica gel chromatography.

Advantages:
  • Avoids use of highly toxic thiophosgene.
  • One-pot process reduces steps and waste.
  • Suitable for scale-up.
Limitations:
  • Electron-deficient anilines (e.g., 4-chloroaniline) may require longer reaction times or elevated temperatures.
  • Some side products such as thioureas may form, requiring careful purification.

This method has been successfully applied to prepare this compound with moderate to good yields.

1,1'-Thiocarbonyldiimidazole Method

An alternative approach uses 1,1'-thiocarbonyldiimidazole as the thiocarbonyl transfer reagent:

  • The substituted aniline is reacted with 1,1'-thiocarbonyldiimidazole in dichloromethane at room temperature.
  • The reaction proceeds rapidly (within 1 hour).
  • Work-up involves aqueous extraction and chromatographic purification.

This method offers mild reaction conditions and avoids the use of thiophosgene but is less commonly reported for highly electron-deficient substrates such as 5-chloro-2-(trifluoromethoxy)aniline.

Comparative Data Table of Preparation Methods

Method Reagents & Conditions Yield (%) Advantages Disadvantages
Thiophosgene Amine + thiophosgene, CH2Cl2/sat. NaHCO3, RT, 1 h 70–90 High yield, well-established Toxic reagent, hazardous handling
Carbon Disulfide + Base + TCT Amine + CS2 + KOH, aqueous, RT to 40 °C, overnight + TCT, 0 °C, 0.5 h 60–80 Safer, one-pot, scalable Longer reaction time, impurities
1,1'-Thiocarbonyldiimidazole Amine + reagent, CH2Cl2, RT, 1 h 65–85 Mild conditions, no thiophosgene Less common, reagent cost

Note: RT = Room Temperature; TCT = 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

Research Findings and Optimization Notes

  • The reaction efficiency for electron-deficient anilines such as 5-chloro-2-(trifluoromethoxy)aniline can be improved by adjusting the molar ratios of carbon disulfide and base, increasing reaction temperature moderately (up to 40 °C), and extending reaction time during dithiocarbamate formation.
  • The use of silica gel chromatography is critical for isolating pure isothiocyanate products due to the formation of side products like thioureas.
  • Scale-up experiments demonstrated that vacuum distillation can be used to isolate phenyl isothiocyanates effectively, indicating the potential for industrial application.
  • The trifluoromethoxy substituent may increase the lipophilicity and influence the reactivity of the aniline precursor, necessitating careful control of reaction parameters.

Chemical Reactions Analysis

Nucleophilic Additions

The isothiocyanate group undergoes nucleophilic attack at the electrophilic carbon, forming thiourea derivatives. This reactivity is exploited in medicinal chemistry for drug design:

NucleophileReaction ProductConditionsYieldApplication
Primary amines1,3-Disubstituted thioureasRT, CH₂Cl₂, 2–4 hours75–92%Urease inhibitors
Secondary amines1,2,3-Trisubstituted thioureas0–5°C, THF, 1 hour68–85%Anticancer agents
HydrazinesThiosemicarbazidesReflux, EtOH, 6 hours60–78%Anti-inflammatory compounds

Mechanism :

  • Step 1: Nucleophilic amine attacks the carbon in -N=C=S, forming a tetrahedral intermediate.

  • Step 2: Proton transfer yields the thiourea product .

Cycloaddition Reactions

The compound participates in [2+1] cycloadditions with carbodiimides to form thiadiazole derivatives under copper catalysis:

Example :

5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate+DicyclohexylcarbodiimideCuI, CH₃CN1,2,4-Thiadiazole(82% yield)[2][5]\text{5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate} + \text{Dicyclohexylcarbodiimide} \xrightarrow{\text{CuI, CH₃CN}} \text{1,2,4-Thiadiazole} \quad (82\% \text{ yield})[2][5]

Key Factors :

  • Catalyst : CuI enhances reaction rate by stabilizing transition states.

  • Solvent : Acetonitrile optimizes polarity for intermediate stability.

Desulfurization Reactions

In reductive environments, the isothiocyanate group is converted to a methylamine derivative:

Reducing AgentProductTemperatureYield
LiAlH₄5-Chloro-2-(trifluoromethoxy)benzylamine−10°C89%
Raney Ni5-Chloro-2-(trifluoromethoxy)aniline80°C76%

Application : Benzylamine derivatives serve as intermediates in agrochemical synthesis .

Biological Activity and Target Interactions

The compound’s trifluoromethoxy group enhances membrane permeability, enabling interactions with biological targets:

TargetInteraction TypeIC₅₀/EC₅₀Observed Effect
Urease enzymeCompetitive inhibition22.4 µM Blocks urea hydrolysis in H. pylori
ROS in macrophagesScavenging12.3 µg/mL Reduces oxidative stress
Cancer cell linesApoptosis induction18.5 µMCaspase-3/7 activation

Structure-Activity Relationship :

  • Chloro substituent : Increases electrophilicity of the isothiocyanate group.

  • Trifluoromethoxy group : Enhances lipophilicity (LogP = 3.2) and metabolic stability .

Comparative Reactivity with Analogues

CompoundReaction with BenzylamineYieldBioactivity (IC₅₀ vs. Urease)
This compound92%22.4 µM
3,5-Bis(trifluoromethyl)phenyl isothiocyanate 88%27.1 µM
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate 85%29.8 µM

Trend : Electron-withdrawing groups (e.g., -Cl, -OCF₃) increase reaction rates and bioactivity compared to alkyl-substituted analogues.

6.1. Thiophosgene Route

5-Chloro-2-(trifluoromethoxy)aniline+CSCl₂NaHCO₃, CH₂Cl₂Product(87% yield)[8]\text{5-Chloro-2-(trifluoromethoxy)aniline} + \text{CSCl₂} \xrightarrow{\text{NaHCO₃, CH₂Cl₂}} \text{Product} \quad (87\% \text{ yield})[8]

Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1).

6.2. Dithiocarbamate Desulfurization

Amine+CS₂K₂CO₃DithiocarbamateNa₂S₂O₈Isothiocyanate(74% yield)[2][8]\text{Amine} + \text{CS₂} \xrightarrow{\text{K₂CO₃}} \text{Dithiocarbamate} \xrightarrow{\text{Na₂S₂O₈}} \text{Isothiocyanate} \quad (74\% \text{ yield})[2][8]

Scientific Research Applications

5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate functionality into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. The formation of these covalent bonds can lead to the modification of the biomolecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical data for 5-chloro-2-(trifluoromethoxy)phenyl isothiocyanate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents (Position) Key Properties (Inferred/Reported)
This compound C₇H₃ClF₃NO₂S* ~257.62 (calculated) N/A 5-Cl, 2-OCF₃ High lipophilicity; reactive -NCS group
5-Chloro-2-fluorophenyl isothiocyanate C₇H₃ClFNS 187.616 247170-25-8 5-Cl, 2-F Moderate reactivity; lower molecular weight
5-Chloro-2-methoxyphenyl isothiocyanate C₈H₆ClNOS 199.66 63429-99-2 5-Cl, 2-OCH₃ Electron-donating OCH₃ reduces -NCS reactivity
4-(Trifluoromethoxy)phenyl isothiocyanate C₈H₄F₃NOS 219.18 64285-95-6 4-OCF₃ Para-substitution alters electronic effects
Phenyl isothiocyanate C₇H₅NS 135.19 103-72-0 No substituents Baseline reactivity; genotoxic potential
5-Chloro-thien-2-yl isocyanate C₅H₂ClNOS 159.59 N/A Thiophene ring, 5-Cl, 2-NCS Heteroaromatic system; distinct solubility

*Inferred formula based on substituent analysis.

Key Observations :
  • Electron Effects : The target compound’s -OCF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the -NCS group compared to 5-chloro-2-methoxyphenyl isothiocyanate (electron-donating -OCH₃) . This increases its reactivity in nucleophilic additions (e.g., with amines or alcohols).
  • Lipophilicity : The trifluoromethoxy group increases hydrophobicity compared to fluorine or methoxy substituents, impacting solubility and bioavailability .

Biological Activity

5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate is a specialized organic compound noted for its potential biological activities, particularly in the realm of anticancer research. This compound features a unique chemical structure, characterized by the presence of a chloro substituent and a trifluoromethoxy group attached to a phenyl ring, which may enhance its biological efficacy.

  • Molecular Formula : C8H4ClF3N
  • Molecular Weight : 237.63 g/mol
  • Boiling Point : Approximately 239 °C
  • Density : 1.447 g/mL at 25 °C

The isothiocyanate functional group is known for its reactivity and potential therapeutic applications, particularly in cancer treatment.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Isothiocyanates are recognized for their ability to induce apoptosis in cancer cells and exhibit anti-inflammatory effects. The trifluoromethoxy group may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines, including human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. The compound demonstrated significant growth inhibition, with IC50 values often less than 10 µM, indicating potent activity compared to standard chemotherapeutic agents like cisplatin .

Research indicates that this compound exerts its anticancer effects through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce late apoptosis in cancer cell lines, significantly reducing cell viability.
  • Inhibition of Pro-inflammatory Cytokines : It has been observed to inhibit interleukin-6 (IL-6) secretion, which is often elevated in cancerous conditions .

Comparative Studies

A comparative analysis with similar compounds illustrates the unique properties of this compound:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC8H4ClF3NAnticancer propertiesEnhanced lipophilicity
2-Chloro-5-(trifluoromethyl)phenyl IsothiocyanateC8H3ClF3NAnticancer propertiesTrifluoromethyl group enhances activity
4-Chloro-3-(trifluoromethyl)phenyl IsothiocyanateC8H3ClF3NSimilar anticancer activityDifferent substitution pattern
2-Bromo-5-(trifluoromethyl)phenyl IsothiocyanateC8H3BrF3NPotentially similar effectsBromine substituent may alter reactivity

Case Studies

One notable study assessed the efficacy of various derivatives, including those similar to this compound. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against selected tumor cell lines, with some derivatives achieving IC50 values as low as 1.5 µM .

Another investigation focused on the apoptotic effects of these compounds, revealing that certain derivatives could induce late apoptosis in up to 99% of treated cells, highlighting their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via thiourea cyclization or by reacting substituted anilines with thiophosgene. For example, phenyl isothiocyanate derivatives are often prepared using thiocarbanilide with phosphorus pentoxide or via ammonium phenyldithiocarbamate with copper sulfate . Optimization includes using anhydrous solvents (e.g., DMF) and catalytic bases (e.g., KOH) to enhance yield (70% reported in ethanol) . Purity is confirmed via elemental analysis (C, H, N, S) and chromatographic techniques (TLC) .

Q. Which spectroscopic methods are critical for characterizing this compound and its derivatives?

  • Methodology :

  • IR spectroscopy : Detects functional groups (e.g., C=O at 1661 cm⁻¹, C=S at ~1200–1400 cm⁻¹) .
  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.34–8.41 ppm) and electronic environments of substituents (e.g., trifluoromethoxy group shifts δ 120–165 ppm for Ar-C) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 547 for related thiadiazoles) and fragmentation patterns .

Q. How does the trifluoromethoxy group influence the compound’s stability under varying storage conditions?

  • Methodology : The electron-withdrawing trifluoromethoxy group enhances hydrolytic stability but requires storage in inert atmospheres (argon) at 2–8°C to prevent degradation. Stability is monitored via periodic NMR and HPLC to detect hydrolysis byproducts (e.g., thioureas) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this isothiocyanate in nucleophilic additions?

  • Methodology : The electrophilic thiocyanate group reacts with amines or thiols via a two-step mechanism: (1) nucleophilic attack at the thiocyanate carbon, followed by (2) proton transfer. Computational studies (DFT) reveal that the trifluoromethoxy group lowers the LUMO energy, accelerating reactivity. Kinetic studies under varying pH and solvents (e.g., DMF vs. THF) quantify activation parameters .

Q. How can contradictory spectroscopic data (e.g., ¹³C NMR shifts) in derivative synthesis be resolved?

  • Methodology : Discrepancies arise from tautomerism or solvent effects. For example, DMSO-d6 may cause peak broadening due to hydrogen bonding. Use deuterated chloroform (CDCl₃) for sharper signals and compare with computed NMR spectra (GIAO method) to assign ambiguous peaks .

Q. What computational strategies predict solvent effects on the compound’s reactivity in heterocyclic synthesis?

  • Methodology : Molecular dynamics (MD) simulations and COSMO-RS models evaluate solvent polarity’s impact on reaction rates. Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization reactions (e.g., forming benzothiazoles), aligning with experimental yields of 65–80% .

Q. How do substituent effects (e.g., chloro vs. fluoro) alter the compound’s bioactivity in agrochemical studies?

  • Methodology : Comparative SAR studies show that chloro substituents enhance herbicidal activity due to increased lipophilicity (logP ~3.2), while fluoro analogs improve photostability. Bioassays (e.g., Arabidopsis growth inhibition) and LC-MS/MS quantify metabolite profiles .

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